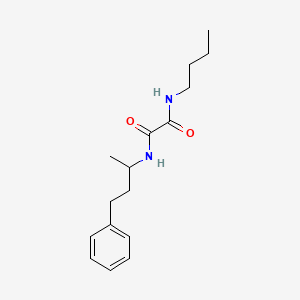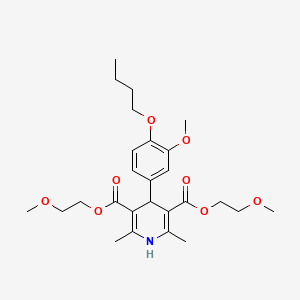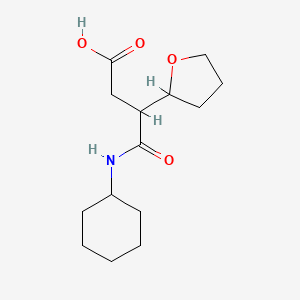
N-(4-nitrophenyl)-1-pyrrolidinecarbothioamide
Overview
Description
N-(4-nitrophenyl)-1-pyrrolidinecarbothioamide, also known as NPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. NPC is a thiol-containing compound that has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-1-pyrrolidinecarbothioamide is still not fully understood. It is believed that this compound acts as a thiol-reactive compound and forms covalent bonds with thiol-containing proteins and enzymes. This covalent modification leads to the inhibition of enzyme activity and subsequent biological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been found to exhibit antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-nitrophenyl)-1-pyrrolidinecarbothioamide in lab experiments is its ability to inhibit enzyme activity selectively. This makes it a useful tool for studying enzyme function and inhibition. However, this compound has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are several future directions for research on N-(4-nitrophenyl)-1-pyrrolidinecarbothioamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the use of this compound as a fluorescent probe for thiol-containing proteins. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
In conclusion, this compound is a thiol-containing compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its ability to inhibit enzyme activity selectively makes it a useful tool for studying enzyme function and inhibition. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and other areas.
Scientific Research Applications
N-(4-nitrophenyl)-1-pyrrolidinecarbothioamide has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and as a fluorescent probe for thiol-containing proteins. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and β-lactamase. Inhibition of these enzymes is of great interest in drug discovery as they are involved in various diseases such as Alzheimer's disease, bacterial infections, and cancer.
properties
IUPAC Name |
N-(4-nitrophenyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c15-14(16)10-5-3-9(4-6-10)12-11(17)13-7-1-2-8-13/h3-6H,1-2,7-8H2,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITXPAKMKGDVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3961988.png)
![2-[benzyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B3961989.png)




![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]tetrahydro-2H-thiopyran-4-amine](/img/structure/B3962019.png)
![6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3962024.png)
![3-(3,5-dimethylbenzyl)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B3962034.png)
![N~2~-cyclohexyl-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3962036.png)
![2-[(4-methoxybenzyl)thio]-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3962038.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,2,5-trimethyl-3-furamide](/img/structure/B3962045.png)

